Bis(tricyclohexyltin) sulfide

Beschreibung

The exact mass of the compound Hexacyclohexyldistannathiane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(tricyclohexyltin) sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(tricyclohexyltin) sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tricyclohexyl(tricyclohexylstannylsulfanyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H11.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1H,2-6H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTHYJWPOYZDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)S[Sn](C4CCCCC4)(C5CCCCC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66SSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586836 | |

| Record name | Hexacyclohexyldistannathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13121-76-1 | |

| Record name | Hexacyclohexyldistannathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tricyclohexyl(tricyclohexylstannylsulfanyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(tricyclohexyltin) Sulfide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerful Thionating Agent

Bis(tricyclohexyltin) sulfide, with the chemical formula [(c-C₆H₁₁)₃Sn]₂S, is a notable organotin compound distinguished by its utility as a potent and selective sulfur-transfer reagent in organic synthesis. This guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed protocol for its synthesis and purification, an exploration of its reactivity and applications, and essential safety and handling information. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for researchers leveraging this reagent in complex chemical transformations.

Chemical Identity and Molecular Structure

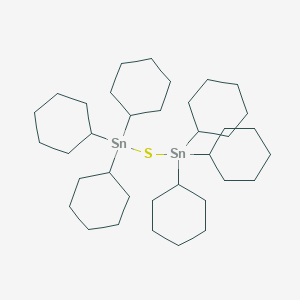

Bis(tricyclohexyltin) sulfide, also known as hexacyclohexyldistannathiane, is characterized by two tricyclohexyltin moieties bridged by a single sulfur atom. The bulky cyclohexyl groups play a significant role in the compound's solubility, reactivity, and thermal stability.

Molecular Structure Diagram:

Caption: Molecular structure of bis(tricyclohexyltin) sulfide.

Core Physicochemical Properties

The physical and chemical properties of bis(tricyclohexyltin) sulfide are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₆₆SSn₂ | [1] |

| Molecular Weight | 768.39 g/mol | [1] |

| CAS Number | 13121-76-1 | [1] |

| Appearance | White crystalline solid (typical for organotin compounds) | General knowledge |

| Melting Point | 130-132 °C | [1][2] |

| Boiling Point | 669.8 ± 38.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water; highly soluble in nonpolar organic liquids; less soluble in alcohols. | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of bis(tricyclohexyltin) sulfide is a straightforward and high-yielding process, making it an accessible reagent in a standard laboratory setting. The primary route involves the reaction of tricyclohexyltin chloride with a sulfur source, typically hydrated sodium sulfide.

Synthetic Workflow Diagram:

Caption: Experimental workflow for the synthesis of bis(tricyclohexyltin) sulfide.

Step-by-Step Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tricyclohexyltin chloride and sodium sulfide nonahydrate (Na₂S·9H₂O) in a 2:1 molar ratio.

-

Solvent Addition: Add 95% ethanol to the flask to serve as the reaction solvent. The exact volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux with continuous stirring. Maintain the reflux for 2 hours to ensure the reaction goes to completion.[2]

-

Product Isolation: Upon cooling, the bis(tricyclohexyltin) sulfide will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: For obtaining high-purity material, recrystallize the crude product from a mixture of dichloromethane and methanol (CH₂Cl₂/MeOH).[2] This process yields the final product as a crystalline solid with a melting point of 130-132 °C.[2]

Causality in Experimental Choices:

-

Choice of Solvent: Ethanol is an effective solvent for this reaction as it facilitates the dissolution of the ionic sodium sulfide and the organotin halide at elevated temperatures, while allowing for the precipitation of the less polar product upon cooling.

-

Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy for the nucleophilic substitution of the chloride on the tin atom by the sulfide ion, ensuring a high conversion rate within a reasonable timeframe.

-

Recrystallization Solvents: The dichloromethane/methanol solvent system is ideal for purification. Dichloromethane is a good solvent for the nonpolar product, while methanol acts as an anti-solvent, inducing crystallization of the pure compound and leaving impurities dissolved.

Reactivity and Applications: A Powerful Tool for Thionation

The primary application of bis(tricyclohexyltin) sulfide is as a highly effective thionating agent for the conversion of carbonyl compounds into their corresponding thiocarbonyl analogues.[2] This transformation is of significant interest in the synthesis of various sulfur-containing heterocycles and other thiocarbonyl compounds.

The reactivity of bis(tricyclohexyltin) sulfide in thionation reactions is believed to proceed through a mechanism analogous to that of other thionating agents like Lawesson's reagent. The reaction is driven by the high affinity of tin for oxygen, leading to the formation of a stable tin-oxygen species and the desired thiocarbonyl compound.

General Reaction Scheme for Thionation:

R₂C=O + [(c-C₆H₁₁)₃Sn]₂S → R₂C=S + [(c-C₆H₁₁)₃Sn]₂O

This reagent has been successfully employed for the synthesis of a variety of thiocarbonyls, including:

-

Thioaldehydes

-

Thioketones

-

Thiolactams

-

β-Thiolactams

-

Thiophenes[2]

The bulky tricyclohexyl groups on the tin atoms can provide steric hindrance, which may influence the selectivity of the thionation reaction in substrates with multiple carbonyl groups.

Safety, Handling, and Toxicology

Bis(tricyclohexyltin) sulfide is classified as harmful ("Xn: Harmful").[1] As with all organotin compounds, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Toxicological Profile:

Handling Precautions:

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Thermal Decomposition:

The thermal decomposition of organotin sulfides can lead to the formation of tin sulfides and other volatile organic compounds. The exact decomposition products and temperatures for bis(tricyclohexyltin) sulfide are not well-documented and would require specific thermal analysis (e.g., TGA/DSC) for determination.

Conclusion

Bis(tricyclohexyltin) sulfide is a valuable and readily accessible reagent for the thionation of carbonyl compounds. Its high reactivity and straightforward synthesis make it an attractive alternative to other sulfurating agents. However, its potential toxicity necessitates careful handling and adherence to strict safety protocols. Further research into its detailed spectroscopic and crystallographic properties, as well as a more comprehensive toxicological evaluation, would be beneficial for expanding its applications in organic synthesis and ensuring its safe use in the research community.

References

-

Gelest, Inc. Introduction to Organotin Chemistry. [Link]

-

Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. [Link]

-

de Lima, G. M., Sansiviero, M. T. C., da Silva, M. C., & Costa, G. A. A. (2001). Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS. Journal of Materials Chemistry, 11(3), 850–854. [Link]

-

World Health Organization. (1980). Tin and organotin compounds: a preliminary review. Environmental Health Criteria 15. [Link]

-

de Oliveira, L. C. S., de Farias, R. F., & Abras, A. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 598. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. [Link]

-

Australian Government Department of the Environment and Energy. (2022). Organo-tin compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Activity of Novel Metal Complexes Derived from Cyclohexylthiosemicarbazide | Iraqi Journal for Applied Science [ijas.uodiyala.edu.iq]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Bis(tricyclohexyltin) sulfide CAS number 13121-76-1

An In-depth Technical Guide to Bis(tricyclohexyltin) sulfide (CAS: 13121-76-1)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Bis(tricyclohexyltin) sulfide. Moving beyond a simple data sheet, this document delves into the practical synthesis, mechanistic underpinnings, and strategic applications of this potent sulfurating agent, with a critical emphasis on safe handling and its relevance in modern chemical synthesis.

Core Identity and Physicochemical Profile

Bis(tricyclohexyltin) sulfide, systematically named hexacyclohexyl-distannathiane, is an organotin compound recognized for its efficacy as a specialized sulfur-transfer reagent in organic synthesis. Its utility lies in its ability to efficiently convert a wide range of carbonyl functionalities into their corresponding thionocarbonyl analogs. The bulky tricyclohexyl groups confer unique solubility and reactivity properties, making it particularly useful in nonpolar organic media where many traditional sulfurating agents may be less effective.[1]

The fundamental properties of this reagent are summarized below, providing the foundational data required for its use in a laboratory setting.

Table 1: Physicochemical Properties of Bis(tricyclohexyltin) sulfide

| Property | Value | Reference(s) |

| CAS Number | 13121-76-1 | [2] |

| Molecular Formula | C₃₆H₆₆SSn₂ | [2] |

| Molecular Weight | 768.39 g/mol | [2] |

| Melting Point | 130-132 °C | [1][2] |

| Boiling Point | 669.8 ± 38.0 °C (Predicted) | [1] |

| Appearance | White crystalline powder or colorless crystals | [3] |

| Solubility | Insoluble in water; highly soluble in nonpolar organic liquids (e.g., CH₂Cl₂); less soluble in alcohols. | [1] |

| Hazard Codes | Xn (Harmful) | [1][2] |

Structural Representation

The structure of Bis(tricyclohexyltin) sulfide features two tin atoms bridged by a single sulfur atom. Each tin atom is also bonded to three cyclohexyl rings, resulting in a sterically hindered yet reactive molecule.

Caption: Chemical structure of Bis(tricyclohexyltin) sulfide.

Synthesis and Purification: A Protocol for Self-Validation

The synthesis of Bis(tricyclohexyltin) sulfide is a straightforward and high-yielding process, making it an accessible reagent for most synthetic laboratories.[1] The trustworthiness of this protocol lies in its reliance on common reagents and a simple purification step that affords high-purity material.

Precursor Synthesis: Tricyclohexyltin Chloride

The necessary precursor, tricyclohexyltin chloride, can be prepared via a Grignard reaction. This involves the reaction of cyclohexylmagnesium halide with tin(IV) chloride.[4] The stoichiometry is critical; a 3:1 molar ratio of the Grignard reagent to SnCl₄ is used to favor the formation of the tri-substituted product.

Protocol: Synthesis of Bis(tricyclohexyltin) sulfide

This protocol is adapted from established literature procedures.[1]

Objective: To synthesize high-purity Bis(tricyclohexyltin) sulfide from tricyclohexyltin chloride.

Materials:

-

Tricyclohexyltin chloride ((C₆H₁₁)₃SnCl)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (95%)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Standard glassware for filtration and recrystallization

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve tricyclohexyltin chloride in 95% ethanol.

-

Reagent Addition: Add a stoichiometric equivalent of sodium sulfide nonahydrate to the solution. The use of the nonahydrate form is crucial for its solubility and controlled reactivity.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 2 hours. The elevated temperature drives the nucleophilic substitution reaction to completion.

-

Cooling and Precipitation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. The product, being insoluble in the ethanol/water mixture, will precipitate out.

-

Isolation: Collect the crude solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual salts.

-

Purification (Recrystallization): For optimal purity, dissolve the crude product in a minimal amount of hot dichloromethane. Add methanol dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure product.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with cold methanol, and dry under vacuum. The expected yield is quantitative, with a melting point of 130-132 °C.[1]

Caption: Workflow for the synthesis of Bis(tricyclohexyltin) sulfide.

Application in Thionation Reactions

The primary and most valuable application of Bis(tricyclohexyltin) sulfide is as a powerful sulfurating agent. It excels in the conversion of carbonyl compounds into their thiono analogs, a transformation of significant interest in medicinal chemistry and materials science.[1][5] It often serves as a conveniently prepared in situ source of boron trisulfide.[1] Its mechanism is analogous to other sulfur-transfer reagents, where the high affinity of tin for oxygen drives the exchange.

Proposed Mechanism of Action

The thionation process is believed to proceed through a four-membered ring intermediate.

-

Coordination: The Lewis acidic tin atom coordinates to the lone pair of the carbonyl oxygen.

-

Cycloaddition: This is followed by a [2+2] cycloaddition of the Sn-S bond across the C=O double bond, forming a thiaoxastannetane intermediate.

-

Cycloreversion: This unstable intermediate collapses, extruding the thermodynamically stable bis(tricyclohexyltin) oxide and releasing the desired thionocarbonyl product.

Caption: Proposed mechanism for carbonyl thionation.

Experimental Protocol: General Thionation Procedure

Objective: To convert a generic ketone to its corresponding thioketone.

Materials:

-

Substrate (e.g., a ketone)

-

Bis(tricyclohexyltin) sulfide

-

Anhydrous nonpolar solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

TLC plates for reaction monitoring

-

Standard workup and purification supplies (e.g., silica gel for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve the carbonyl-containing substrate in an appropriate anhydrous solvent in a dry flask.

-

Reagent Addition: Add 0.5 to 1.0 equivalents of Bis(tricyclohexyltin) sulfide to the solution. The exact stoichiometry may require optimization depending on the substrate's reactivity.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) while monitoring its progress by Thin Layer Chromatography (TLC). The causality for heating is to overcome the activation energy for substrates with less electrophilic carbonyl carbons.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. The resulting residue contains the product and the tin byproduct.

-

Purification: Purify the crude residue directly by column chromatography on silica gel. The less polar thione product typically elutes before the more polar tin oxide byproduct. The choice of eluent will depend on the substrate.

Toxicology, Environmental Fate, and Safe Handling

As a senior scientist, it is my responsibility to underscore that expertise in synthesis must be paired with an uncompromising commitment to safety. Organotin compounds are known for their toxicity, and Bis(tricyclohexyltin) sulfide is no exception.[6]

Toxicological Profile

While specific toxicological data for this exact compound is limited, data from closely related organotins like Cyhexatin (tricyclohexyltin hydroxide) and various tributyltin compounds provide a strong basis for precautionary handling.[3][7]

-

Systemic Effects: Organotins can cause damage to the kidneys, liver, and nervous system upon significant exposure.[3]

-

Local Effects: They are potent irritants, causing burns to the eyes and skin upon direct contact.[3][7]

-

Ingestion/Inhalation: The compound is classified as harmful (Xn) and is expected to be toxic if swallowed or inhaled.[1][2]

Environmental Considerations

Organotin compounds exhibit significant environmental persistence. They bind strongly to soil and sediments, posing a long-term risk to aquatic ecosystems.[6] Degradation to less harmful inorganic tin can occur but is often slow. Therefore, all waste must be treated as hazardous.

Mandatory Safe Handling Protocol

Adherence to the following protocol is non-negotiable.

-

Engineering Controls: All manipulations of solid or dissolved Bis(tricyclohexyltin) sulfide must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a full face shield should be used.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Weighing: Weigh the solid reagent in a tared, sealed container within the fume hood to minimize aerosolization.

-

Waste Disposal: All contaminated materials (gloves, glassware, silica gel, solvents) must be collected in a dedicated, clearly labeled hazardous waste container for organotin compounds. Never dispose of organotin waste down the drain or in general trash.

-

Spill Response: In case of a spill, cordon off the area. Absorb the spill with an inert material (e.g., vermiculite or sand). Collect the contaminated material into the hazardous waste container using non-sparking tools.

Relevance in Drug Discovery and Development

The introduction of sulfur into organic molecules is a well-established strategy in medicinal chemistry for modulating pharmacological properties. Sulfur-containing functional groups are present in numerous FDA-approved drugs.[5] The thionation of amides to thioamides, for example, is a key step in the synthesis of many heterocyclic compounds of pharmaceutical interest.

Bis(tricyclohexyltin) sulfide provides a valuable tool for drug discovery teams by enabling the synthesis of novel sulfur-containing analogs of lead compounds. Its high reactivity and solubility in organic solvents allow for transformations that might be challenging with other reagents, thereby expanding the accessible chemical space for creating new medicines and agrochemicals.[8]

Conclusion

Bis(tricyclohexyltin) sulfide is a highly effective and synthetically accessible reagent for the thionation of carbonyl compounds. Its robust performance and unique solubility profile make it a valuable asset in the synthetic chemist's toolkit, particularly in the fields of drug discovery and materials science. However, its utility is intrinsically linked to the user's respect for its hazardous nature. By following the rigorous synthesis, application, and safety protocols outlined in this guide, researchers can confidently and responsibly leverage the power of this specialized organotin reagent.

References

-

Wikipedia. Cyhexatin. [Link]

-

Wikipedia. Bis(trimethylsilyl)sulfide. [Link]

- Lawrence, N. S., Davis, J., & Compton, R. G. (2000). Analytical strategies for the detection of sulfide: a review. Talanta, 52(5), 771-784.

- Duduboere, O. A., & Oputu, O. U. (2013). Organotin Compounds: Environmental Fate and Analytics. Critical Reviews in Environmental Science and Technology, 43(1), 1-40.

-

LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]

-

PubMed. Analytical strategies for the detection of sulfide: a review. [Link]

- Google Patents. US3355468A - Process for preparing tricyclohexyltin chloride.

-

Department of Climate Change, Energy, the Environment and Water, Australia. (2022). Organo-tin compounds. [Link]

-

ResearchGate. Organotin Compounds: Environmental Fate and Analytics | Request PDF. [Link]

-

Moffitt Cancer Center. (2024). New Reagent Improves the Process of Making Sulfur-Containing Compounds. [Link]

-

ChemView, EPA. (2017). Identity, Appearance, Spectral Data, Material Balance and Mass Spectrometry by GC-MS of Bis(2-ethylhexyl. [Link]

-

Sciforum. (2022). Synthesis of Bis (1,4-disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. [Link]

- Kumar, A., & Sharma, G. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113648.

-

Carl ROTH. Safety Data Sheet: Triacetin. [Link]

-

Chemsrc. Tricyclohexyltin | CAS#:3047-10-7. [Link]

-

RIVM. (2015). Environmental risk limits for organotin compounds. [Link]

Sources

- 1. BIS(TRICYCLOHEXYLTIN) SULFIDE CAS#: 13121-76-1 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cyhexatin - Wikipedia [en.wikipedia.org]

- 4. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]

- 5. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. moffitt.org [moffitt.org]

An In-depth Technical Guide to Bis(tricyclohexyltin) sulfide: Synthesis, Characterization, and Applications

This document provides a comprehensive technical overview of bis(tricyclohexyltin) sulfide, a significant organotin compound. Tailored for researchers and professionals in chemical synthesis and drug development, this guide delves into the nuanced methodologies of its synthesis, the critical techniques for its characterization, its primary applications as a specialized reagent, and the essential safety protocols for its handling. The structure of this guide is designed to follow a logical progression from fundamental preparation to practical application and safety, ensuring a thorough and validated understanding of the subject matter.

Introduction to Organotin Sulfides

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a diverse class of organometallic chemicals with a wide array of industrial and chemical applications.[1] Depending on the number and nature of the organic substituents, their properties can range from potent biocides to stabilizing agents in polymers.[1] Bis(tricyclohexyltin) sulfide, with the chemical formula [(c-C₆H₁₁)₃Sn]₂S, belongs to a specific subclass of organotin compounds where two triorganotin moieties are bridged by a sulfur atom. Unlike many other organotins known for their use as fungicides or pesticides, bis(tricyclohexyltin) sulfide has carved a niche in synthetic organic chemistry as a highly effective sulfur-transfer agent.[2] Its utility lies in its capacity to convert carbonyl groups into their corresponding thiocarbonyl analogs, a transformation of significant value in the synthesis of various heterocyclic and pharmacologically active molecules.[2]

Synthesis of Bis(tricyclohexyltin) sulfide

The synthesis of bis(tricyclohexyltin) sulfide is a well-established procedure that proceeds in high yield from a readily available organotin halide precursor. The overall process involves two key stages: the preparation of the tricyclohexyltin chloride precursor and its subsequent conversion to the target sulfide.

Precursor Synthesis: Tricyclohexyltin Chloride

The foundational precursor, tricyclohexyltin chloride ((C₆H₁₁)₃SnCl), is typically prepared via a Grignard reaction. This classic organometallic reaction involves the treatment of a tin tetrahalide, such as tin(IV) chloride (SnCl₄), with three equivalents of a cyclohexyl Grignard reagent (c-C₆H₁₁MgX, where X is Cl or Br).[3]

-

Causality of the Reaction: The Grignard reagent acts as a nucleophilic source of cyclohexyl anions, which displace chloride ions from the tin center. The stoichiometry is critical; using three equivalents of the Grignard reagent ensures the formation of the trisubstituted organotin halide. The reaction is performed under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen or moisture.[3]

Core Synthesis: Bis(tricyclohexyltin) sulfide

The most direct and efficient method for synthesizing the title compound is the reaction of tricyclohexyltin chloride with a suitable sulfide source, such as hydrated sodium sulfide (Na₂S·9H₂O).[2]

-

Reaction Principle: This is a nucleophilic substitution reaction where the sulfide ion (S²⁻) displaces the chloride ions from two molecules of tricyclohexyltin chloride, forming a stable tin-sulfur-tin bridge and sodium chloride as a byproduct. The use of refluxing ethanol provides the necessary thermal energy to drive the reaction to completion and serves as an effective solvent for the reactants.[2]

Experimental Protocol: Synthesis of Bis(tricyclohexyltin) sulfide

Materials:

-

Tricyclohexyltin chloride ((C₆H₁₁)₃SnCl)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol (95%)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tricyclohexyltin chloride in 95% ethanol.

-

Addition of Sulfide: Add a stoichiometric amount of sodium sulfide nonahydrate (0.5 equivalents relative to the tin halide) to the solution.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2 hours.[2] A precipitate of sodium chloride will form as the reaction progresses.

-

Workup: After cooling to room temperature, the mixture is typically filtered to remove the inorganic salt byproduct. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude solid product is purified by recrystallization. A common and effective solvent system for this is a mixture of dichloromethane and methanol.[2] The pure product is isolated as colorless crystals.

Caption: Synthesis workflow for bis(tricyclohexyltin) sulfide.

Molecular Structure and Characterization

The definitive confirmation of the synthesis and purity of bis(tricyclohexyltin) sulfide requires a suite of analytical techniques. The molecular structure consists of two tricyclohexyltin units linked by a single sulfur atom.

Caption: Molecular structure of bis(tricyclohexyltin) sulfide (Cy = cyclohexyl).

Physical and Spectroscopic Data

The characterization data provides a fingerprint for the compound, validating its identity and purity.

| Property | Value / Observation | Rationale & Significance |

| Molecular Formula | C₃₆H₆₆SSn₂ | Confirms the elemental composition. |

| Molecular Weight | 768.39 g/mol | Determined by mass spectrometry; essential for identity confirmation.[4] |

| Appearance | Colorless crystals or white crystalline powder | Indicates a high degree of purity. |

| Melting Point | 130-132 °C | A sharp, defined melting range is a primary indicator of purity.[2][4] |

| ¹¹⁹Sn NMR | - | This technique is highly diagnostic for tin compounds, with the chemical shift being sensitive to the coordination environment of the tin atom. |

| ¹H & ¹³C NMR | - | The spectra would show complex multiplets corresponding to the cyclohexyl ring protons and distinct signals for the carbons, respectively, confirming the organic framework.[5] |

| IR Spectroscopy | - | Key vibrational bands would include C-H stretching and bending modes of the cyclohexyl groups and, most importantly, the characteristic Sn-S stretching frequency. |

| X-ray Crystallography | - | Provides unequivocal proof of structure by determining precise bond lengths (Sn-S, Sn-C) and the Sn-S-Sn bond angle, revealing the molecule's three-dimensional geometry.[5][6] |

Applications in Organic Synthesis

The primary and most valuable application of bis(tricyclohexyltin) sulfide is as a potent sulfurating agent.[2] It serves as a convenient and effective reagent for the thionation of carbonyl compounds.

-

Conversion of Carbonyls to Thiocarbonyls: In the presence of a Lewis acid like boron trichloride, it acts as an in situ source of boron trisulfide (B₂S₃). This combination readily converts aldehydes, ketones, lactams, and other carbonyl-containing functional groups into their corresponding thio-analogs (thioaldehydes, thioketones, thiolactams, etc.).[2] This transformation is fundamental in the synthesis of sulfur-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

The analogous selenium compound, bis(tricyclohexyltin) selenide, is similarly used for the selenation of carbonyl compounds.[2]

Safety, Handling, and Toxicology

As with all organotin compounds, bis(tricyclohexyltin) sulfide must be handled with extreme caution due to its high toxicity.[7] The toxicity of organotins generally decreases as the length of the alkyl chain increases; however, all tri-substituted organotins are considered hazardous.[7]

Core Safety Directives:

-

Routes of Exposure: The compound is highly toxic by ingestion, inhalation, and skin absorption.[7][8]

-

Hazards: It is destructive to the mucous membranes, upper respiratory tract, skin, and eyes.[8] Direct contact can cause severe irritation and chemical burns.[1] Systemic effects can include damage to the central nervous system.[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Mandatory PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

A properly fitted lab coat.

-

Chemical safety goggles or a face shield.

-

In case of generating dust or aerosols, appropriate respiratory protection is required.[8]

-

-

Handling: Avoid all direct contact. Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, lifting the upper and lower eyelids.[7]

-

Inhalation: Move the individual to fresh air.[7]

-

Ingestion: Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.[8]

-

-

Disposal: Waste material must be treated as hazardous and disposed of in accordance with all applicable federal, state, and local environmental regulations.[8]

Conclusion

Bis(tricyclohexyltin) sulfide is a valuable and highly effective reagent in synthetic organic chemistry. Its preparation from tricyclohexyltin chloride is straightforward and high-yielding. The compound is well-characterized by standard analytical methods, with a distinct melting point and spectroscopic profile. Its primary utility as a sulfur-transfer agent for the thionation of carbonyls underscores its importance in the synthesis of complex molecules. However, its significant toxicity necessitates strict adherence to rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides the foundational knowledge for the safe and effective synthesis, characterization, and application of this potent chemical tool.

References

- M&T Chemicals Inc. (1967). Process for preparing tricyclohexyltin chloride.

- ChemicalBook. (n.d.). BIS(TRICYCLOHEXYLTIN) SULFIDE CAS#: 13121-76-1.

- University of Malaya. (n.d.). Chapter 1 Organotin Chemistry. UM Students' Repository.

- National Institute for Occupational Safety and Health. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.

- Wikipedia. (n.d.).

- OpenStax. (n.d.). 18.7 Thiols and Sulfides. Organic Chemistry: A Tenth Edition.

- Yin, H., et al. (2025). Synthesis, structural characterization, and antibacterial activity of tricyclohexyltin aryloxyacetates.

- Australian Government Department of Climate Change, Energy, the Environment and W

- University of California. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

- Sigma-Aldrich. (2024).

- Alfa Chemistry. (n.d.). CAS 13121-76-1 Bis(tricyclohexyltin)sulfide,97%.

- Athanasopoulou, M. A., et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI.

Sources

- 1. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 2. BIS(TRICYCLOHEXYLTIN) SULFIDE CAS#: 13121-76-1 [m.chemicalbook.com]

- 3. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 | MDPI [mdpi.com]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Bis(tricyclohexyltin) Sulfide: Melting Point and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tricyclohexyltin) sulfide, ((C₆H₁₁)₃Sn)₂S, is an organotin compound of significant interest, not only as a derivative of the potent acaricide cyhexatin but also for its utility as a powerful sulfurating agent in organic synthesis.[1] Understanding its physicochemical properties, particularly its melting point and stability under various conditions, is paramount for its safe handling, storage, and application in research and development. This guide provides a detailed analysis of these core characteristics, supported by experimental protocols and mechanistic insights to ensure scientific integrity and practical utility.

Introduction to Bis(tricyclohexyltin) Sulfide

Organotin compounds, characterized by the presence of at least one tin-carbon bond, span a wide range of applications from catalysis to biocides.[2][3] Bis(tricyclohexyltin) sulfide belongs to the Sn(IV) class of organotins. Structurally, it consists of two tricyclohexyltin moieties linked by a central sulfide bridge. This compound is notable for its role as a reagent that, in conjunction with boron trichloride, functions as an in situ form of boron trisulfide, effectively converting carbonyls into their thiono-carbonyl analogs.[1] Its synthesis is straightforward, typically achieved by treating tricyclohexyltin chloride with hydrated sodium sulfide in refluxing ethanol.[1]

A critical point of clarification is the distinction between bis(tricyclohexyltin) sulfide and its closely related precursors or analogs, such as tricyclohexyltin hydroxide (cyhexatin) and bis(tricyclohexyltin) oxide. These compounds, while structurally similar, exhibit different physical and chemical behaviors. Notably, cyhexatin is reported to degrade into bis(tricyclohexyltin) oxide upon heating, a process that occurs in a temperature range similar to the melting point of the sulfide, which can be a source of confusion.[4][5]

Physicochemical Properties

The fundamental physical properties of bis(tricyclohexyltin) sulfide are summarized below. This data is essential for its purification, formulation, and application.

| Property | Value | Source |

| IUPAC Name | tricyclohexyl(tricyclohexylstannylsulfanyl)stannane | Alfa Chemistry[6] |

| CAS Number | 13121-76-1 | ChemicalBook[1] |

| Molecular Formula | C₃₆H₆₆SSn₂ | Alfa Chemistry[6] |

| Molecular Weight | 768.39 g/mol | Alfa Chemistry[6] |

| Melting Point | 130-132 °C | ChemicalBook, Alfa Chemistry[1][6] |

| Boiling Point | 669.8 ± 38.0 °C (Predicted) | ChemicalBook[1] |

| Solubility | Insoluble in water; highly soluble in nonpolar organic liquids. | ChemicalBook[1] |

The melting point of 130-132 °C is a well-documented and sharp transition, indicating a crystalline solid of reasonable purity.[1][6] This contrasts with technical grade cyhexatin, which is often described as having no true melting point, instead degrading to bis(tricyclohexyltin) oxide between 121 °C and 131 °C.[4][5]

Comprehensive Stability Profile

The utility and safety of a chemical compound are intrinsically linked to its stability. Here, we analyze the thermal, chemical, and photolytic stability of bis(tricyclohexyltin) sulfide.

Thermal Stability

While a specific decomposition temperature for the sulfide is not extensively reported, its thermal behavior can be inferred from related structures. The parent hydroxide, cyhexatin, decomposes above 120 °C.[7] This suggests that the tricyclohexyltin framework is susceptible to thermal stress in this temperature region. For bis(tricyclohexyltin) sulfide, thermal decomposition likely initiates with the cleavage of the tin-sulfur (Sn-S) bond, which is generally the most labile linkage in such molecules. Further heating would lead to the cleavage of the tin-carbon (Sn-C) bonds.

The primary decomposition pathway is the homolytic cleavage of the Sn-S bond to generate tricyclohexyltin radicals ((C₆H₁₁)₃Sn•), which can then undergo various secondary reactions.

Chemical Stability and Hydrolysis

The reactivity of the tin-sulfur bond is the dominant factor in the chemical stability of bis(tricyclohexyltin) sulfide.

-

pH Sensitivity: The Sn-S bond is relatively stable in neutral aqueous solutions.[8] However, it is susceptible to cleavage under both strongly acidic and caustic (alkaline) conditions.[7][8]

-

Acidic Conditions: In the presence of strong acids, the sulfide can be protonated, weakening the Sn-S bond and leading to the formation of tricyclohexyltin salts and hydrogen sulfide.[7]

-

Alkaline Conditions: The tin-sulfur bond is readily cleaved by aqueous caustic solutions, leading to the formation of hydroxides or stannoxanes (Sn-O-Sn linkages).[8]

-

-

Oxidative Stability: The sulfide moiety can be oxidized by strong oxidizing agents, though specific reaction pathways are not well-documented in the literature.

Photostability

Organotin compounds are generally susceptible to degradation upon exposure to ultraviolet (UV) radiation.[9] Cyhexatin, for instance, decomposes under UV light to form dicyclohexyltin oxide and cyclohexylstannoic acid.[4][5][7] This degradation proceeds via the sequential cleavage of tin-carbon bonds. It is highly probable that bis(tricyclohexyltin) sulfide follows a similar photodegradation pathway. The initial step involves the absorption of UV photons, leading to the homolytic cleavage of a Sn-C bond, generating a cyclohexyl radical and a stannyl radical. This initiates a cascade of reactions, ultimately leading to less alkylated, and generally less toxic, inorganic tin species.

The following diagram illustrates the key factors influencing the stability of bis(tricyclohexyltin) sulfide and its primary degradation routes.

Caption: Factors influencing the stability of Bis(tricyclohexyltin) Sulfide.

Experimental Protocols

To ensure data integrity and reproducibility, standardized methodologies are essential. The following protocols describe the determination of the melting point and the assessment of thermal stability.

Protocol: Melting Point Determination via Capillary Method

This protocol provides a self-validating system for determining the melting point range of a crystalline solid like bis(tricyclohexyltin) sulfide.

Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation:

-

Ensure the bis(tricyclohexyltin) sulfide sample is completely dry and finely powdered. Causality: Moisture or large crystals can cause inaccuracies in heat transfer and lead to a broad, erroneous melting range.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Causality: A dense, uniform packing ensures even heat distribution throughout the sample.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Rapid Heating (Scouting): Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (130-132 °C). Causality: This quickly brings the sample near its melting point without wasting time.

-

Slow Heating (Measurement): Reduce the heating rate to 1-2 °C per minute. Causality: A slow heating rate is critical to allow the system to reach thermal equilibrium, ensuring the temperature of the sample and the thermometer are identical. This prevents overshooting the true melting point.

-

Record T₁: Record the temperature (T₁) at which the first drop of liquid appears.

-

Record T₂: Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting:

-

The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (≤ 2 °C).

-

Perform the measurement in triplicate and report the average range.

-

Protocol: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and characterize mass loss as a function of temperature.

Methodology:

-

Instrument Calibration:

-

Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium). Causality: Calibration is the foundation of a self-validating system, ensuring the accuracy of measured temperature and mass changes.

-

-

Sample Preparation:

-

Place a small, accurately weighed amount (5-10 mg) of bis(tricyclohexyltin) sulfide into a tared TGA pan (typically alumina or platinum). Causality: A small sample mass minimizes thermal gradients within the sample, leading to a more accurate decomposition profile.

-

-

Experimental Conditions:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min). Causality: An inert atmosphere prevents oxidative degradation, allowing for the study of thermal decomposition in isolation.

-

Set the temperature program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min. Causality: A controlled, linear heating rate ensures reproducible results and allows for kinetic analysis.

-

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (percent mass vs. temperature).

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins. This can be calculated using the tangent method on the TGA curve.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Conclusion

Bis(tricyclohexyltin) sulfide is a crystalline solid with a sharp melting point at 130-132 °C . Its stability is a critical parameter for its practical application. The compound is thermally sensitive, with decomposition likely commencing at temperatures near its melting point. Chemically, the core tin-sulfur bond is susceptible to cleavage by strong acids and bases, while being relatively stable under neutral pH. Like other organotins, it is expected to undergo photodegradation when exposed to UV light. The protocols and data presented in this guide provide a robust framework for researchers to handle, utilize, and further investigate this versatile organotin reagent with scientific rigor and safety.

References

-

Pesticide Fact Sheet: Cyhexatin - epa nepis . Source: United States Environmental Protection Agency. URL: [Link]

-

Cyhexatin - Grokipedia . Source: Grokipedia. URL: [Link]

-

Cyhexatin - Wikipedia . Source: Wikipedia. URL: [Link]

-

Synthesis of Bis (1,4-disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate - Sciforum . Source: Sciforum. URL: [Link]

-

Organotin chemistry - Wikipedia . Source: Wikipedia. URL: [Link]

-

Bis(trimethylsilyl)sulfide - Wikipedia . Source: Wikipedia. URL: [Link]

-

Cyhexatin | C18H34OSn | CID 9864905 - PubChem - NIH . Source: PubChem, National Institutes of Health. URL: [Link]

-

Bis(tributyltin)sulfide | AMERICAN ELEMENTS ® . Source: American Elements. URL: [Link]

-

Cyhexatin (Ref: OMS 3029) - AERU - University of Hertfordshire . Source: Agriculture & Environment Research Unit, University of Hertfordshire. URL: [Link]

-

Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed . Source: PubMed, National Institutes of Health. URL: [Link]

-

introduction to organotin chemistry - and applications - Gelest, Inc. Source: Gelest, Inc. URL: [Link]

-

DEGRADATION, SPECTROFLUORESCENCE AND NMR STUDIES OF ORGANOTIN COMPOUNDS. - Royal Holloway . Source: Royal Holloway, University of London. URL: [Link]

-

Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences . Source: RJPBCS. URL: [Link]

-

Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC - NIH . Source: PubMed Central, National Institutes of Health. URL: [Link]

Sources

- 1. BIS(TRICYCLOHEXYLTIN) SULFIDE CAS#: 13121-76-1 [m.chemicalbook.com]

- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 3. Cyhexatin (Ref: OMS 3029) [sitem.herts.ac.uk]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Cyhexatin | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cyhexatin - Wikipedia [en.wikipedia.org]

- 8. gelest.com [gelest.com]

- 9. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Bis(tricyclohexyltin) Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Identity of Bis(tricyclohexyltin) Sulfide

Bis(tricyclohexyltin) sulfide, with the chemical formula [(c-C₆H₁₁)₃Sn]₂S, is an organotin compound featuring two tricyclohexyltin units bridged by a sulfur atom. Its molecular weight is 768.39 g/mol , and it exists as a solid with a melting point of 130-132 °C.[1][2] The structural elucidation and purity assessment of this compound are paramount for its application in various fields, including its use as a sulfurating agent in organic synthesis.[1] Spectroscopic methods provide a powerful and non-destructive means to confirm its identity and probe its molecular structure. This guide will explore the application of NMR, IR, and MS in the comprehensive analysis of bis(tricyclohexyltin) sulfide.

Molecular Structure of Bis(tricyclohexyltin) Sulfide

Caption: Ball-and-stick model of bis(tricyclohexyltin) sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural analysis of bis(tricyclohexyltin) sulfide, providing detailed information about the hydrogen, carbon, and tin environments within the molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the magnetic environments of hydrogen atoms. The chemical shift of a proton is influenced by the electron density of its surroundings, providing insights into its chemical bonding and spatial arrangement.

Predicted ¹H NMR Spectral Data: Due to the complex and overlapping signals expected from the numerous protons of the six cyclohexyl rings, a detailed assignment without experimental data is challenging. However, one would anticipate a series of broad multiplets in the aliphatic region, typically between 1.0 and 2.5 ppm, corresponding to the methylene and methine protons of the cyclohexyl groups. The protons on the carbon atom directly attached to the tin atom (α-protons) would likely be the most deshielded.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of bis(tricyclohexyltin) sulfide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data: For bis(tricyclohexyltin) sulfide, one would expect to observe four distinct signals for the cyclohexyl carbons, corresponding to the C-1 (attached to Sn), C-2/6, C-3/5, and C-4 positions. The chemical shifts of these carbons would be influenced by their proximity to the electropositive tin atom. The C-1 carbon would likely show the most significant downfield shift.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹³C{¹H} NMR spectrum.

-

A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peaks.

-

¹¹⁹Sn NMR Spectroscopy

Principle: ¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the tin centers in organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom.[3]

Predicted ¹¹⁹Sn NMR Spectral Data: For bis(tricyclohexyltin) sulfide, the tin atoms are in a four-coordinate environment. The ¹¹⁹Sn chemical shift is expected to be in the range typical for tetraorganotin compounds. The presence of the sulfur atom will influence the exact chemical shift. A single resonance is expected, confirming the symmetrical nature of the molecule. The chemical shift value of ¹¹⁹Sn NMR is affected by the coordination number surrounding the tin atom; an increase in coordination number leads to an upfield shift in the resonance signal.[3]

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy

-

Sample Preparation: A concentrated sample, similar to that for ¹³C NMR, is recommended.

-

Instrument Setup:

-

Tune the probe to the ¹¹⁹Sn frequency.

-

Proton decoupling is often employed.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹¹⁹Sn{¹H} NMR spectrum.

-

Due to the wide chemical shift range of tin, a large spectral width should be used.

-

-

Data Processing:

-

Process the data as with other NMR experiments.

-

Reference the spectrum to an external standard, typically tetramethyltin (SnMe₄) at 0 ppm.[4]

-

NMR Data Acquisition Workflow

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequencies of these absorptions are characteristic of the functional groups and bonds present in the molecule.

Expected IR Spectral Data: The IR spectrum of bis(tricyclohexyltin) sulfide is expected to be dominated by the vibrational modes of the cyclohexyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2920-2850 | C-H stretching vibrations of the cyclohexyl groups |

| ~1450 | CH₂ scissoring vibrations |

| ~1000-800 | C-C stretching and other skeletal vibrations |

| Below 500 | Sn-C and Sn-S stretching vibrations |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid bis(tricyclohexyltin) sulfide sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is clean and a background spectrum has been collected.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Expected Mass Spectral Data: The mass spectrum of bis(tricyclohexyltin) sulfide will show a molecular ion peak corresponding to its molecular weight. Due to the isotopic distribution of tin, this peak will appear as a characteristic cluster of peaks. The fragmentation pattern will likely involve the loss of cyclohexyl groups and cleavage of the tin-sulfur bond.

Mass Spectrum of Bis(tricyclohexyltin) Sulfide A reported mass spectrum shows characteristic fragmentation patterns for this molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Mass Spectrometry Analysis Workflow

Caption: General workflow for mass spectrometry analysis.

Conclusion

The combination of NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach to the characterization of bis(tricyclohexyltin) sulfide. These techniques allow for the unambiguous confirmation of its molecular structure, assessment of its purity, and a deeper understanding of its chemical properties. The protocols and expected data presented in this guide serve as a valuable resource for researchers working with this and related organotin compounds.

References

-

ResearchGate. Synthesis, structural characterization, and antibacterial activity of tricyclohexyltin aryloxyacetates. [Link]

-

Co-Lab. 119Sn NMR spectral data of organotin(IV) complexes – A review. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

-

PubMed. ¹H-¹³C HSQC NMR Spectroscopy for Estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol Ratios of Condensed Tannin Samples: Correlation With Thiolysis. [Link]

-

The Royal Society of Chemistry. Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Notes. Synthesis, crystal structure and gas-phase photoelectron spectroscopic study of B,B′-bis(1,3-dicyclohexyl-1,3,2-diazaborolidin-2-yl). [Link]

-

Iraqi Journal of Science. Synthesis and Characterization of New Bis-Schiff Bases Linked to Various Imide Cycles. [Link]

-

World Scientific. Synthesis, Structural Characterization, Thermal Behavior and Anticancer Properties of a Bis[3-Nitro Benzylidene Amino. [Link]

-

OSTI.GOV. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

MDPI. Synthesis, X-ray Diffraction, NMR and Thermolysis Studies of Cadmium Tin Sulfido Complexes. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. [Link]

-

SAGE Journals. New bis-heterocyclic structures: Synthesis, characterization and biological activity. [Link]

-

ResearchGate. The synthesis, NMR (1H, 13C, 119Sn) and IR spectral studies of some di‐ and tri‐organotin(IV) sulfonates: X‐ray crystal structure of [(n‐C4H9)2Sn(OSO2C6H4CH3‐4)2·2H2O]. [Link]

-

ResearchGate. Complete H-1 and Sn-119 NMR spectral assignment for an asymmetric di[dihydroxotin(IV)] bis-porphyrin supramolecular host and its corresponding tetraacetato complex. [Link]phyrin_supramolecular_host_and_its_corresponding_tetraacetato_complex)

Sources

Bis(tricyclohexyltin) sulfide chemical formula C36H66SSn2

An In-Depth Technical Guide to Bis(tricyclohexyltin) Sulfide (C36H66SSn2) for Advanced Research Applications

Introduction

Bis(tricyclohexyltin) sulfide, with the chemical formula C36H66SSn2, is a significant organotin compound characterized by a distannathiane core, specifically a tin-sulfur-tin (Sn-S-Sn) linkage. Each tin atom is symmetrically substituted with three bulky cyclohexyl groups. While the broader class of organotin compounds is known for a wide range of applications, from PVC stabilizers to biocides, Bis(tricyclohexyltin) sulfide has carved a niche in advanced organic synthesis. It is primarily recognized as a potent and specialized thionating agent for the conversion of carbonyl compounds to their thio-analogs.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the compound's physicochemical properties, detailed synthesis protocols for both the final compound and its essential precursor, its reactivity profile, and critical safety and handling procedures. The content is structured to deliver not just procedural steps but also the underlying chemical principles and causality, empowering researchers to effectively and safely utilize this versatile reagent.

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of Bis(tricyclohexyltin) sulfide is crucial for its application in a laboratory setting. The compound is a stable, crystalline solid at room temperature, with solubility characteristics that favor nonpolar organic solvents.[1]

Key Physicochemical Data

The quantitative properties of Bis(tricyclohexyltin) sulfide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C36H66SSn2 | [2] |

| Molecular Weight | 768.39 g/mol | [2] |

| Appearance | Crystalline Solid | [1] |

| Melting Point | 130-132 °C | [1][2] |

| Boiling Point | 669.8 ± 38.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water; highly soluble in nonpolar organic liquids (e.g., CH2Cl2); less soluble in alcohols (e.g., ethanol, methanol). | [1] |

Molecular Structure

The structure of Bis(tricyclohexyltin) sulfide features two tin atoms bridged by a single sulfur atom. Each tin atom is tetrahedrally coordinated, bonded to the central sulfur and three cyclohexyl rings. The bulky, non-polar cyclohexyl groups dominate the molecule's periphery, sterically shielding the reactive Sn-S-Sn core and dictating its high solubility in nonpolar solvents.

Caption: Molecular structure of Bis(tricyclohexyltin) sulfide.

Synthesis and Purification

The synthesis of Bis(tricyclohexyltin) sulfide is a two-stage process. First, the organometallic precursor, tricyclohexyltin chloride, is prepared. This is followed by a nucleophilic substitution reaction with a sulfide source to yield the final product.

Stage 1: Synthesis of Tricyclohexyltin Chloride (Precursor)

The most common route to tricyclohexyltin halides involves the reaction of a tin tetrahalide with a cyclohexyl Grignard reagent.[3] Achieving a high yield of the desired trisubstituted product, (C6H11)3SnCl, requires careful control over stoichiometry and reaction conditions to prevent the formation of the tetrasubstituted byproduct, (C6H11)4Sn.[4] The key is to maintain a 3:1 molar ratio of the Grignard reagent to the tin tetrahalide.[3][4]

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings. Cover with anhydrous diethyl ether or THF. Slowly add a solution of cyclohexyl chloride or bromide in the ether solvent to initiate the formation of cyclohexylmagnesium halide. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Tin Tetrahalide: Cool the Grignard solution in an ice bath. In a separate flask, prepare a solution of tin(IV) chloride (SnCl4) in an anhydrous non-polar solvent like xylene.

-

Controlled Addition: Slowly add the tin(IV) chloride solution to the vigorously stirred Grignard reagent, ensuring the temperature is maintained below 25 °C.[3] The 3:1 molar ratio is critical.

-

Quenching and Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ether or a suitable solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude tricyclohexyltin chloride.

-

Purification: The crude product can be purified by distillation under high vacuum or by recrystallization.

Sources

An In-depth Technical Guide to Bis(tricyclohexyltin) Sulfide: Synthesis, Reactivity, and Emerging Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tricyclohexyltin) sulfide, an organotin compound with the formula [(c-C₆H₁₁)₃Sn]₂S, has traditionally been utilized as a specialized reagent in organic synthesis. However, the growing body of research into the pharmacological activities of organotin compounds necessitates a re-evaluation of this molecule's potential, particularly within the realm of drug discovery and development. This guide provides a comprehensive technical overview of bis(tricyclohexyltin) sulfide, consolidating available literature on its synthesis, chemical properties, and established applications. Furthermore, it explores its prospective role as a bioactive agent, drawing parallels with structurally related organotin compounds that have demonstrated significant cytotoxic and antimicrobial properties. This document aims to serve as a foundational resource for researchers interested in the untapped potential of this and similar organotin sulfides.

Introduction: The Dual Persona of an Organotin Sulfide

Organotin compounds, characterized by the presence of at least one tin-carbon bond, occupy a unique space in chemistry, with applications ranging from industrial catalysis to agricultural biocides.[1] Within this diverse family, bis(tricyclohexyltin) sulfide emerges as a molecule of interest due to its distinct combination of bulky, lipophilic cyclohexyl groups and a reactive tin-sulfur-tin core.

Historically, the utility of bis(tricyclohexyltin) sulfide has been largely confined to its role as a potent thionating agent in organic synthesis, effectively converting carbonyl functionalities into their thiocarbonyl analogues.[2] This reactivity stems from the lability of the Sn-S bond and the thermodynamic favorability of forming stronger Sn-O bonds.

However, the scientific community has increasingly recognized the potent biological activities of various organotin compounds, including their anticancer and antimicrobial effects.[3][4] Tri-substituted organotins (R₃SnX), in particular, have shown marked cytotoxicity against a range of cancer cell lines.[3] This raises a compelling question: could bis(tricyclohexyltin) sulfide, or its derivatives, transcend its role as a synthetic tool and emerge as a lead compound in drug discovery programs? This guide will delve into both the established chemistry and the nascent, yet promising, biological implications of this intriguing molecule.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application, whether in a reaction flask or a biological system.

Table 1: Physicochemical Properties of Bis(tricyclohexyltin) Sulfide

| Property | Value | Reference(s) |

| CAS Number | 13121-76-1 | [2][5] |

| Molecular Formula | C₃₆H₆₆SSn₂ | [5] |

| Molecular Weight | 768.39 g/mol | [5] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 130-132 °C | [2][5] |

| Boiling Point | 669.8 ± 38.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water; highly soluble in nonpolar organic liquids; less soluble in alcohols. | [2] |

The structure of bis(tricyclohexyltin) sulfide features two tricyclohexyltin moieties bridged by a single sulfur atom. The bulky cyclohexyl groups contribute to the compound's crystallinity and its high solubility in nonpolar solvents.

Caption: Molecular structure of bis(tricyclohexyltin) sulfide.

Synthesis and Characterization

The synthesis of bis(tricyclohexyltin) sulfide is a relatively straightforward nucleophilic substitution reaction.

Synthetic Protocol

A robust and high-yielding synthesis involves the reaction of tricyclohexyltin chloride with a sulfide source, such as sodium sulfide nonahydrate (Na₂S·9H₂O).[2]

Step-by-Step Methodology:

-

Reactant Preparation: Tricyclohexyltin chloride and sodium sulfide nonahydrate are used as the primary reactants. Ethanol (95%) serves as the reaction solvent.

-

Reaction Setup: The reactants are combined in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux in the ethanol solvent for approximately 2 hours.[2]

-

Workup and Purification: After cooling, the product is isolated. Recrystallization from a solvent mixture such as dichloromethane/methanol is performed to yield the pure bis(tricyclohexyltin) sulfide.[2]

Caption: Experimental workflow for the synthesis of bis(tricyclohexyltin) sulfide.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be dominated by complex multiplets in the aliphatic region (approximately 1.0-2.0 ppm) corresponding to the protons of the cyclohexyl rings.

-

¹³C NMR: The carbon NMR spectrum should display signals for the distinct carbons of the cyclohexyl rings. The carbon directly attached to the tin atom would likely appear as a broader signal due to coupling with the tin isotopes.

-

¹¹⁹Sn NMR: This is a crucial technique for characterizing organotin compounds. The chemical shift for bis(tricyclohexyltin) sulfide is expected to be in the range typical for tetraorganodistannathianes.

-

FTIR: The infrared spectrum would be characterized by strong C-H stretching and bending vibrations of the cyclohexyl groups. The Sn-S stretching frequency is expected to appear in the far-infrared region.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns involving the loss of cyclohexyl groups.[6][7]

Applications in Organic Synthesis: A Potent Thionating Agent

The primary and well-established application of bis(tricyclohexyltin) sulfide is as a thionating agent for the conversion of carbonyl compounds to their corresponding thiocarbonyls.[2] This transformation is of significant interest in the synthesis of various sulfur-containing heterocycles and other molecules with unique electronic and biological properties.[8]

The reactivity of bis(tricyclohexyltin) sulfide in thionation is often compared to that of Lawesson's reagent. The proposed mechanism, analogous to that of Lawesson's reagent, likely involves a [2+2] cycloaddition of the Sn-S bond across the C=O bond, followed by a cycloreversion to form the thiocarbonyl and a stable tin-oxygen species.[9]

Caption: A plausible mechanism for the thionation of a carbonyl compound.

This reagent has been used for the synthesis of thioaldehydes, thioketones, thiolactams, and other sulfur-containing heterocycles.[2] The bulky cyclohexyl groups can influence the steric course of the reaction, potentially offering unique selectivity compared to other thionating agents.

Emerging Potential in Drug Development

While the direct biological activity of bis(tricyclohexyltin) sulfide has not been extensively reported, a compelling case for its investigation as a potential therapeutic agent can be built upon the well-documented activities of other organotin compounds.

Anticancer Activity of Organotin Compounds

A significant body of research highlights the potent anticancer properties of organotin(IV) compounds.[1][4] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1] The general trend for cytotoxicity is R₃SnX > R₂SnX₂ > RSnX₃, positioning triorganotin compounds like the tricyclohexyltin moiety as particularly promising.[3]

A recent study on a structurally related compound, tricyclohexyltin p-methoxycinnamate, demonstrated dose- and time-dependent cytotoxicity against the HT-29 human colorectal cancer cell line, with IC₅₀ values in the sub-micromolar to micromolar range. This compound was found to induce apoptosis and cause cell cycle arrest at the sub-G0 phase.

Table 2: Cytotoxicity of Tricyclohexyltin p-methoxycinnamate against HT-29 Cells

| Treatment Time | IC₅₀ (M) |

| 24 hours | 1.2 x 10⁻⁶ |

| 48 hours | 1.0 x 10⁻⁶ |

| 72 hours | 5.0 x 10⁻⁷ |

These findings strongly suggest that the tricyclohexyltin scaffold is a key pharmacophore for anticancer activity. It is therefore highly plausible that bis(tricyclohexyltin) sulfide could exhibit similar or even enhanced cytotoxic effects, potentially through different mechanisms of action mediated by the tin-sulfur bond.

Antimicrobial Potential